Indioside I
Description
Indioside I is a steroidal saponin isolated from plants of the Solanum genus, including S. indicum, S. violaceum, and S. torvum . Structurally, it belongs to the spirostane-type saponins, characterized by a fused 27-carbon skeleton with sugar moieties attached at specific positions. This compound has demonstrated significant anticancer activity, particularly against human hepatocarcinoma (Bel-7402) and other cancer cell lines, with an IC50 value of 4.2 µg/mL in Bel-7402 cells . Its mechanism involves the mitochondrial apoptosis pathway, marked by cytochrome c release, caspase-3 activation, and PARP cleavage . Additionally, it exhibits anti-inflammatory and enzyme-inhibitory properties, making it a multifunctional phytochemical .
Properties
Molecular Formula |
C45H74O16 |
|---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h19-42,46-53H,7-18H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 |
InChI Key |
KFYOFJUUTSALEH-JLTVVCKYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Synonyms |
eta-D-xylopyranosyl-(1-3)-(alpha-L-rhamnopyranosyl-(1-2))-beta-D-galactopyransyl-dioscin indioside I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Indioside I shares structural and functional similarities with other saponins and glycoalkaloids from the Solanum family. Below is a detailed comparison:
Table 1: Key Structural and Bioactive Features of this compound and Related Compounds
Key Observations:
Structural Diversity :
- This compound and Indioside H share the iso-F ring but differ in glycosylation patterns .
- Indiosides J and K (from S. violaceum) exhibit deformed F rings , reducing their cytotoxicity compared to this compound .
- Torvosides (e.g., Torvoside M) have a 7β-hydroxyl group, enhancing their affinity for cancer cell membranes .
Potency Variations :
- Yamoscin shows slightly higher potency than this compound in cervical cancer cells (IC50: 3.8 µg/mL vs. 4.2 µg/mL) .
- Dioscin, a well-studied saponin, lacks iso-F ring modifications but demonstrates broader anticancer activity due to ROS generation .
Mechanistic Differences :
- This compound uniquely activates mitochondrial apoptosis without significant ROS involvement .
- Borassoside E targets inflammatory pathways (e.g., NF-κB), unlike this compound’s apoptosis focus .
Pharmacological Cross-Comparison
Table 2: Pharmacokinetic and Therapeutic Potential
| Compound | Solubility | Bioavailability | Therapeutic Indication | Clinical Stage |
|---|---|---|---|---|
| This compound | Low (aqueous) | Moderate (lipid formulations) | Hepatocarcinoma, breast cancer | Preclinical |
| Dioscin | Moderate | High | Colorectal, lung cancer | Phase I/II |
| Yamoscin | Low | Low | Cervical cancer | Preclinical |
| Torvoside M | Low | Moderate | Melanoma | Preclinical |
Notes:
- This compound’s low aqueous solubility limits its clinical translation, necessitating nanoparticle-based delivery systems .
- Dioscin’s higher bioavailability and established safety profile make it a more advanced candidate .
Q & A
Q. What are the primary biological activities of Indioside I, and how are they initially validated?
this compound, a steroidal saponin isolated from Solanum violaceum, exhibits cytotoxicity against multiple human cancer cell lines (e.g., breast, colon) and anti-inflammatory activity via inhibition of pro-inflammatory enzymes like COX-2. Initial validation typically involves in vitro cytotoxicity assays (e.g., MTT/PrestoBlue) on cancer cell lines and enzyme inhibition assays (e.g., ELISA for COX-2/PGE2). Positive controls (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory activity) and dose-response curves are essential to confirm specificity .
Q. What methodological steps are critical for isolating this compound from plant sources?
Isolation involves sequential extraction (methanol/ethanol), followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography with silica gel, HPLC). Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY/HMBC) and mass spectrometry (HR-ESI-MS). Purity (>95%) must be verified via HPLC-UV/ELSD. Reference standards and spectral databases (e.g., SciFinder) are used for comparison .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
High-resolution mass spectrometry (HR-MS) determines molecular formula, while NMR (¹H, ¹³C, HSQC, HMBC) maps the aglycone and sugar moieties. X-ray crystallography is ideal for absolute configuration but requires high-purity crystals. Comparative analysis with known spirostane saponins (e.g., Indioside H) helps identify structural anomalies, such as the iso-type F ring in this compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across studies?
Contradictions may arise from variations in cell lines, culture conditions, or assay protocols. Standardize experimental parameters:
- Use authenticated cell lines (e.g., ATCC) with consistent passage numbers.
- Include positive controls and replicate experiments (n ≥ 3).
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings via orthogonal assays (e.g., apoptosis markers like caspase-3/7 activation) .
Q. What strategies optimize this compound’s bioavailability for preclinical testing?
Bioavailability challenges (e.g., poor solubility) require formulation strategies:
- Nanoencapsulation (liposomes, polymeric nanoparticles).
- Structural derivatization (e.g., glycosylation to enhance solubility).
- Pharmacokinetic studies (plasma concentration-time curves in rodent models) to assess absorption and half-life .
Q. How can computational methods predict this compound’s molecular targets and mechanisms?
Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to targets like NF-κB or PI3K. Network pharmacology (STRING, Cytoscape) maps protein-protein interactions. Validate predictions with siRNA knockdown or Western blotting for downstream effectors (e.g., p-AKT, p-IκB) .
Q. What in vitro models best elucidate this compound’s anti-inflammatory mechanisms?
Primary macrophages (e.g., RAW 264.7) stimulated with LPS/IFN-γ are standard. Measure cytokine release (IL-6, TNF-α via ELISA) and nitric oxide (Griess assay). Transcriptional regulation is assessed via qPCR for NF-κB target genes. Co-treatment with inhibitors (e.g., BAY 11-7082 for NF-κB) confirms pathway specificity .
Methodological and Analytical Considerations
Q. How should researchers design dose-response experiments for this compound’s enzyme inhibition studies?
Use a logarithmic concentration range (e.g., 0.1–100 μM) to determine IC50. Include vehicle controls and enzyme-specific substrates (e.g., arachidonic acid for COX-2). Kinetic assays (e.g., spectrophotometric monitoring of product formation) assess competitive/non-competitive inhibition. Data fitting (GraphPad Prism) calculates Ki values .
Q. What criteria ensure reproducibility in isolating this compound from Solanum species?
Document plant voucher specimens (herbarium deposition), extraction solvents (e.g., methanol:water ratio), and chromatographic conditions (column dimensions, solvent gradients). Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
Q. How can metabolomic approaches contextualize this compound’s activity within plant extracts?
LC-MS/MS-based untargeted metabolomics identifies co-occurring metabolites (e.g., flavonoids, alkaloids) that may synergize or antagonize this compound. Multivariate analysis (PCA, OPLS-DA) highlights bioactive clusters. Fractionation-guided bioassays isolate contributing compounds .
Ethical and Strategic Frameworks
Q. What ethical guidelines apply to in vivo studies of this compound’s antitumor efficacy?
Follow ARRIVE 2.0 guidelines for animal studies:
Q. How can the FINER criteria improve experimental design for this compound research?
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
